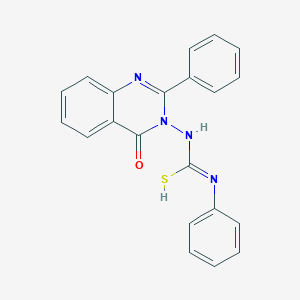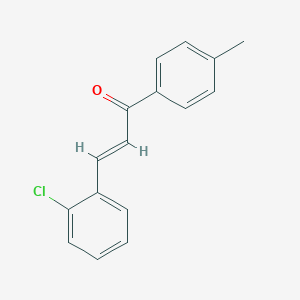
4'-クロロ-2-メチルカルコン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Chloro-2-methylchalcone is a derivative of chalcone, an aromatic ketone that forms the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants. The compound 4’-Chloro-2-methylchalcone is characterized by the presence of a chlorine atom at the 4’ position and a methyl group at the 2 position on the chalcone structure, which consists of two aromatic rings linked by a three-carbon α, β-unsaturated carbonyl system .
科学的研究の応用
作用機序
Target of Action
Chalcones, such as 4’-Chloro-2-methylchalcone, are known to interact with a variety of molecular targets. These targets are often involved in critical biological processes, including inflammation, cancer progression, and microbial infections . .
Mode of Action
The mode of action of chalcones involves their interaction with these targets, leading to changes in cellular processes. Chalcones have demonstrated the ability to modulate a number of cancer cell lines, inhibit pathological microorganisms and parasites, and control signaling molecules and cascades related to disease modification . The exact mode of action for 4’-Chloro-2-methylchalcone is still under investigation.
Biochemical Pathways
Chalcones can affect various biochemical pathways. They have shown the ability to modulate signaling molecules and cascades, which can lead to changes in cellular processes
Result of Action
The molecular and cellular effects of chalcones’ action can vary widely, depending on the specific compound and its targets. Chalcones have demonstrated a wide range of bioactivities, including anti-cancer, anti-inflammatory, anti-diabetic, and anti-microbial activities . The specific molecular and cellular effects of 4’-Chloro-2-methylchalcone are still under investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chalcones. Factors such as temperature, pH, and the presence of other molecules can affect the activity and stability of these compounds
準備方法
The synthesis of 4’-Chloro-2-methylchalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by condensing an equimolar mixture of 4-chlorobenzaldehyde and 2-methylacetophenone in the presence of an alcoholic alkali, such as sodium hydroxide or potassium hydroxide, under reflux conditions . The reaction mixture is then cooled, and the resulting product is purified by recrystallization from ethanol or another suitable solvent .
Industrial production methods for chalcones, including 4’-Chloro-2-methylchalcone, often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
4’-Chloro-2-methylchalcone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
4’-Chloro-2-methylchalcone can be compared with other chalcone derivatives, such as:
4’-Methoxy-2-methylchalcone: Similar structure but with a methoxy group instead of a chlorine atom, exhibiting different biological activities.
4’-Bromo-2-methylchalcone: Contains a bromine atom instead of chlorine, leading to variations in reactivity and applications.
2,4-Dimethylchalcone: Lacks the halogen substituent, resulting in distinct chemical and biological properties.
The uniqueness of 4’-Chloro-2-methylchalcone lies in its specific substitution pattern, which imparts unique reactivity and biological activity compared to other chalcone derivatives .
特性
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c1-12-4-2-3-5-13(12)8-11-16(18)14-6-9-15(17)10-7-14/h2-11H,1H3/b11-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWDRJFOCPFWDQ-DHZHZOJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-chloro-5-[(isobutylamino)carbonyl]phenyl}-2-furamide](/img/structure/B502826.png)
![N-{2-chloro-5-[(4-ethoxyanilino)carbonyl]phenyl}-2-furamide](/img/structure/B502827.png)





![Ethyl 5-methyl-3-[(2-oxo-2-phenylethyl)sulfanyl][1,3]thiazolo[2,3-c][1,2,4]triazole-6-carboxylate](/img/structure/B502838.png)
![ethyl 5-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-1-benzyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B502840.png)
![1-(4-Chlorophenyl)-2-{[7-(3-methoxyphenyl)-7,8-dihydro[1,2,4]triazolo[3,4-f][1,2,4]triazin-3-yl]sulfanyl}ethanone](/img/structure/B502843.png)
![1-Phenyl-2-[(7-phenyl-7,8-dihydro[1,2,4]triazolo[3,4-f][1,2,4]triazin-3-yl)sulfanyl]ethanone](/img/structure/B502844.png)
![3-[(4-Chlorobenzyl)sulfanyl]-7-phenyl-7,8-dihydro[1,2,4]triazolo[3,4-f][1,2,4]triazine](/img/structure/B502845.png)
![1-{[7-(3-Chlorophenyl)-7,8-dihydro[1,2,4]triazolo[3,4-f][1,2,4]triazin-3-yl]sulfanyl}acetone](/img/structure/B502846.png)
